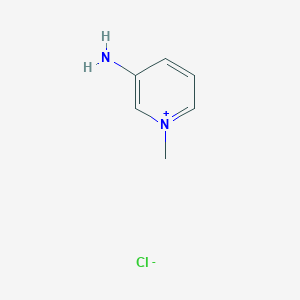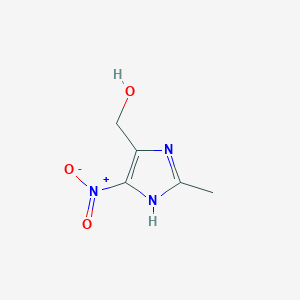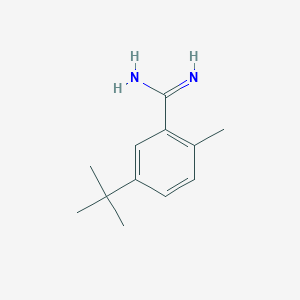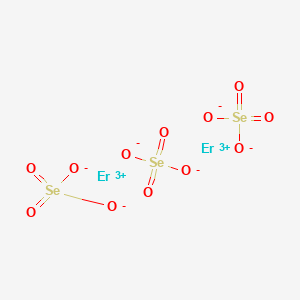
3-Amino-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-methylpyridin-1-ium chloride: is a pyridinium salt with the molecular formula C6H9N2Cl. This compound is characterized by the presence of an amino group at the third position and a methyl group at the first position of the pyridinium ring, along with a chloride counterion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyridin-1-ium chloride typically involves the quaternization of 3-aminopyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ion exchange resins can also facilitate the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Applications De Recherche Scientifique
Chemistry: 3-Amino-1-methylpyridin-1-ium chloride is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex organic molecules .
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its ability to interact with nucleic acids and proteins makes it valuable in biochemical assays .
Medicine: Its unique structure allows for the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of new materials with advanced properties .
Mécanisme D'action
The mechanism of action of 3-Amino-1-methylpyridin-1-ium chloride involves its interaction with various molecular targets. The compound can bind to nucleic acids, altering their structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparaison Avec Des Composés Similaires
- 3-Amino-1-methylpyridinium chloride
- 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
- 3-Aminopyridine
Comparison: Compared to other similar compounds, 3-Amino-1-methylpyridin-1-ium chloride exhibits unique properties due to the presence of the pyridinium ring and the chloride counterion. This combination enhances its solubility in water and its ability to form stable complexes with various biomolecules. Additionally, the methyl group at the first position of the pyridinium ring provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C6H9ClN2 |
|---|---|
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C6H9N2.ClH/c1-8-4-2-3-6(7)5-8;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
SUASIERAVNISSP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)











